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molecular formula C7H5Cl2N B8508593 3,5-Dichloro-2-vinylpyridine

3,5-Dichloro-2-vinylpyridine

Cat. No. B8508593
M. Wt: 174.02 g/mol
InChI Key: WMSYKYYMJUHVNN-UHFFFAOYSA-N
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Patent
US08071629B2

Procedure details

A mixture of 0.485 g of 3,5-dichloro-2-vinylpyridine (0.0014 mol) and 0.15 ml of ethyl diazoacetate (0.00127 mol) are added dropwise to 5 ml of refluxing xylene. The reaction mixture is refluxed for thirty minutes and left at room temperature overnight. After concentration to dryness and purification on silica, 250 mg of essentially pure ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate (75%) are obtained.
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:9]=[CH2:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[N+](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[C:3]([CH:9]2[CH2:10][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.485 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C=C
Name
Quantity
0.15 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for thirty minutes
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
to dryness and purification on silica, 250 mg of essentially pure ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate (75%)
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C(=NC=C(C1)Cl)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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